molecular formula C18H22N2O4 B2759126 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 2034525-92-1

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide

Cat. No.: B2759126
CAS No.: 2034525-92-1
M. Wt: 330.384
InChI Key: LIOCJKMZVGSGLY-UHFFFAOYSA-N
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Description

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H22N2O4 and its molecular weight is 330.384. The purity is usually 95%.
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Scientific Research Applications

Sigma Receptor Ligands and Antiproliferative Activity

Research on derivatives of 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl compounds has shown significant binding affinity and selectivity towards sigma(1) receptors, which are implicated in various biological processes including neuronal signaling and cancer cell proliferation. The methyl substitution on the piperidine ring of these compounds was explored as a probe for selective binding and activity at sigma(1) receptors, indicating potential applications in tumor research and therapy due to their antiproliferative activity in glioma cells (Berardi et al., 2005). This suggests that N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide could be investigated for its affinity and selectivity towards sigma receptors and its potential antiproliferative effects.

Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation

The palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, leading to the synthesis of heterocyclic derivatives including tetrahydrofuran, dioxolane, and oxazoline derivatives, provides insights into potential synthetic pathways that might be applicable to this compound. Such reactions could be leveraged for the synthesis of novel heterocyclic compounds with potential pharmaceutical applications (Bacchi et al., 2005).

Antineoplastic and Antimonoamineoxidase Properties

The synthesis and investigation of benzo[H]quinazoline derivatives, including compounds structurally similar to this compound, for antineoplastic and antimonoamineoxidase properties suggest potential applications in the development of new therapeutic agents for cancer treatment and mood disorders (Markosyan et al., 2010).

Synthesis and Characterization of Novel Compounds

Efforts towards the total synthesis of complex natural products, such as elisabethin A, involving the use of tetrahydronaphthalene derivatives as key intermediates, highlight the utility of these compounds in synthetic organic chemistry and the potential for discovering new therapeutic molecules (Kaiser et al., 2023).

Properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-11-16(12(2)24-20-11)17(21)19-10-18(22)8-4-5-13-9-14(23-3)6-7-15(13)18/h6-7,9,22H,4-5,8,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOCJKMZVGSGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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